

AVE 0991 Sodium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

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An In-depth Examination of a Novel Angiotensin-(1-7) Receptor Agonist

AVE 0991 sodium salt is a synthetic, non-peptide, and orally active compound that functions as a potent agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] This technical guide provides a comprehensive overview of AVE 0991, detailing its mechanism of action, key experimental findings, and relevant protocols for the scientific community.

Core Mechanism of Action

AVE 0991 mimics the physiological effects of the endogenous peptide Ang-(1-7) by binding to and activating the Mas receptor, a G-protein-coupled receptor.[3] This activation triggers a cascade of intracellular signaling pathways that are often counter-regulatory to the classical renin-angiotensin system (RAS) axis mediated by Angiotensin II (Ang II) and its AT1 receptor. The effects of AVE 0991 are diverse, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions in various tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AVE 0991 in various experimental settings.

Table 1: Receptor Binding and In Vitro Activity

Parameter	Value	Cell/Tissue Type	Reference
IC50 (vs. [125I]-Ang-(1-7))	21 ± 35 nM	Bovine aortic endothelial cell membranes	[1] [5]
IC50 (vs. [125I]-Ang-(1-7))	47.5 nM	Mas-transfected COS cells	[6] [7]
IC50 (vs. Ang-(1-7))	220 ± 280 nM	Bovine aortic endothelial cell membranes	[1] [2]
Peak NO Release (10 μM)	295 ± 20 nM	Bovine aortic endothelial cells	[1] [5]
Peak O2- Release (10 μM)	18 ± 2 nM	Bovine aortic endothelial cells	[1] [5]

Table 2: In Vivo Effects in Animal Models

Animal Model	Dosage	Effect	Reference
Water-loaded Swiss mice	0.58 nmol/g	Decreased urinary volume (0.13 ± 0.05 mL vs. 0.51 ± 0.04 mL for vehicle)	[1]
Water-loaded C57BL/6 mice	0.58 nmol/g	Decreased water diuresis (0.06 ± 0.03 mL vs. 0.27 ± 0.05 for vehicle)	[1][2]
Water-loaded C57BL/6 mice	0.58 nmol/g	Increased urine osmolality (1669 ± 231.0 mOsm/KgH ₂ O vs. 681.1 ± 165.8 mOsm/KgH ₂ O for vehicle)	[1][2]
Rats with Myocardial Infarction	1 week treatment	Decreased perfusion pressure (56.55 ± 0.86 vs. 68.73 ± 0.69 mmHg for vehicle)	[1]
Rats with Myocardial Infarction	1 week treatment	Increased systolic tension (11.40 ± 0.05 vs. 9.84 ± 0.15 g for vehicle)	[1]
Obese Zucker Rats	0.5 mg/kg BW/day for 2 weeks	Improved whole-body glucose tolerance	[8]
Apolipoprotein E-knockout mice	0.58 μ mol/kg per day (dietary)	Inhibited perivascular inflammation and increased plaque stability	[7]
DSS-induced colitis in mice	1, 20, and 40 mg/kg (i.p.)	Restored drop in body weight to untreated levels	[3]

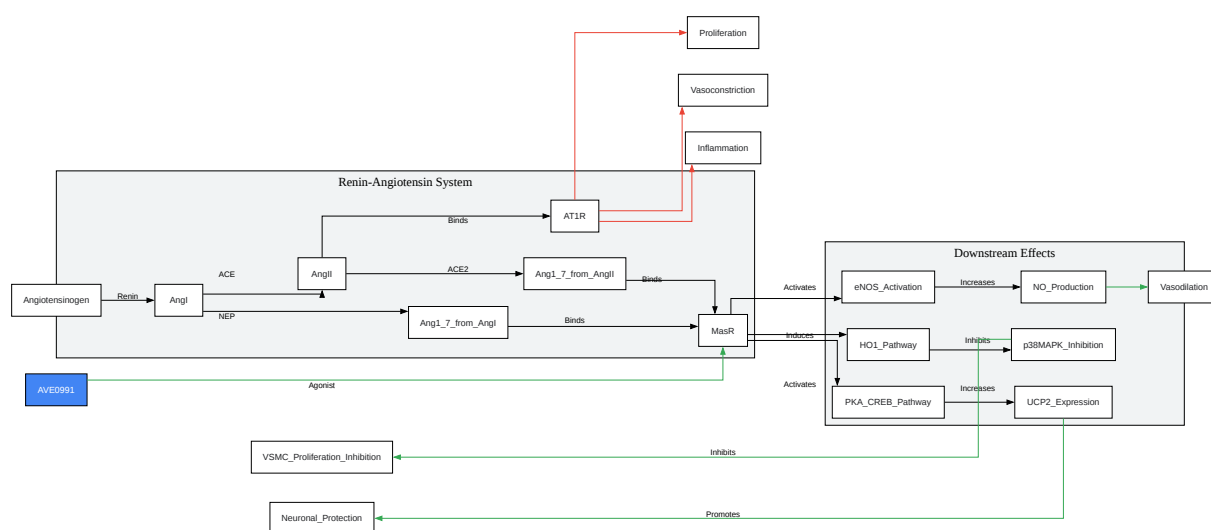
Chronic allergic lung
inflammation in mice

1 mg·kg⁻¹ (s.c.)

Prevented airway and
pulmonary vascular remodeling [4]

Signaling Pathways

AVE 0991, through its agonistic action on the Mas receptor, modulates several key signaling pathways. These pathways are central to its observed physiological effects.



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Caption: Signaling pathways of the Renin-Angiotensin System and AVE 0991.

Experimental Protocols

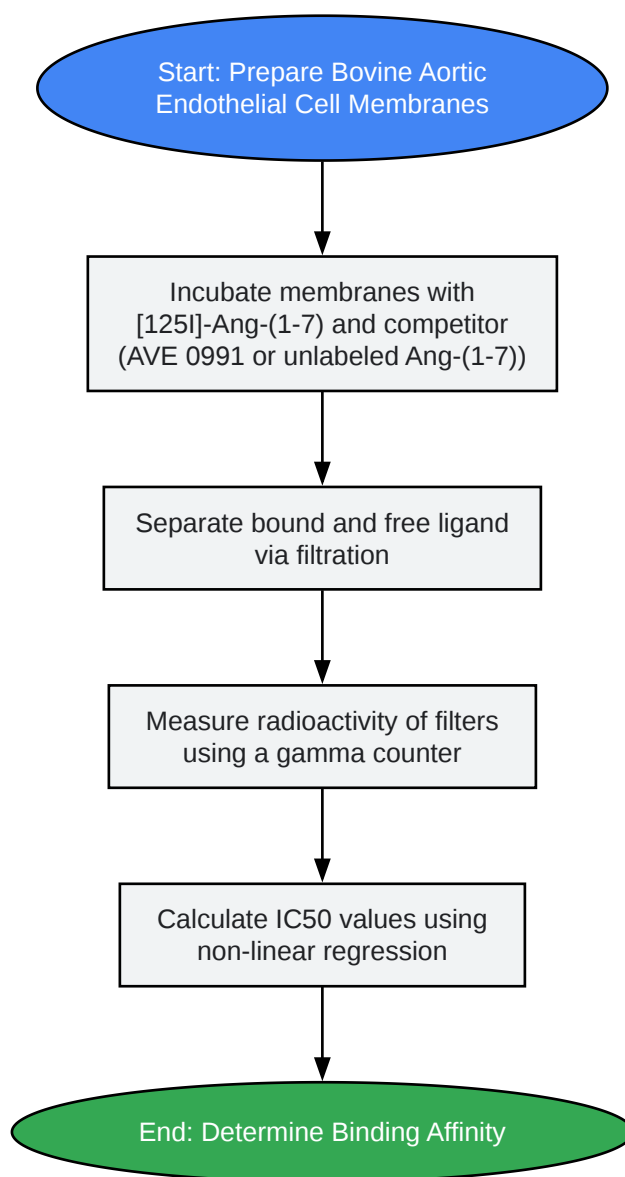
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AVE 0991.

Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol:

- Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[\[1\]](#)[\[5\]](#)
- Incubation: Membranes are incubated with [¹²⁵I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 or Ang-(1-7).[\[1\]](#)[\[5\]](#)
- Separation: Bound and free radioligands are separated by filtration.
- Quantification: The radioactivity of the filters is measured using a gamma counter.
- Data Analysis: IC₅₀ values are calculated by non-linear regression analysis.[\[1\]](#)[\[5\]](#)



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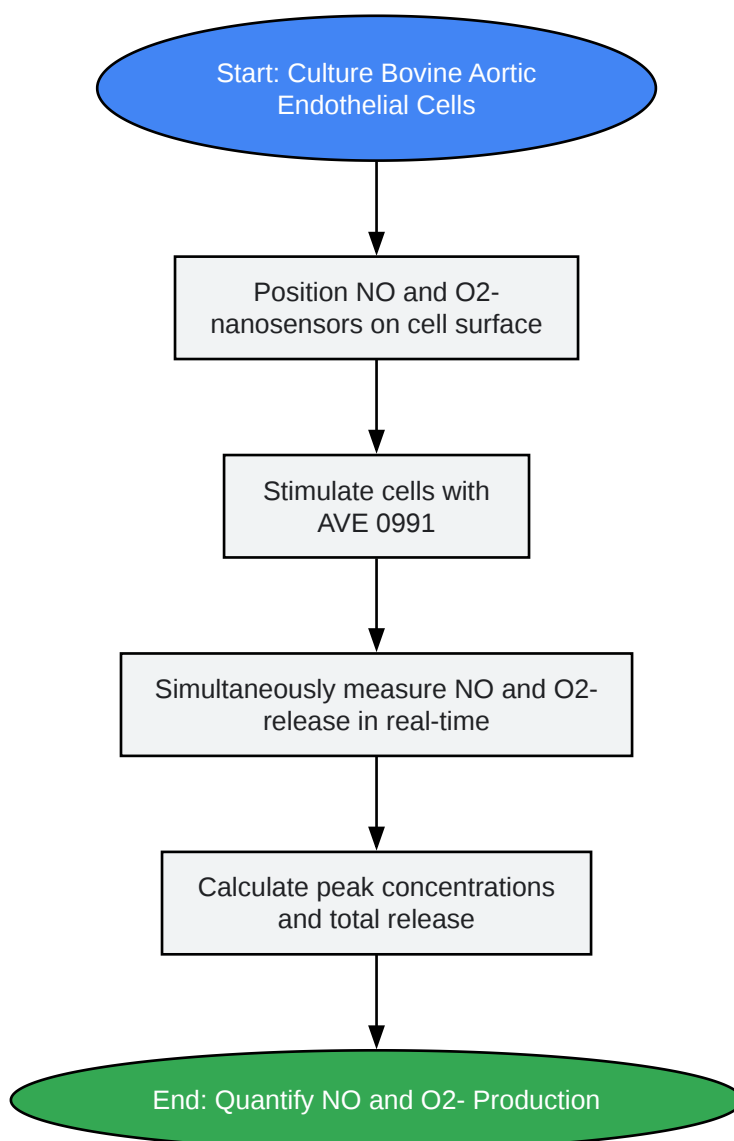
Caption: Workflow for Radioligand Binding Assay.

Measurement of Nitric Oxide (NO) and Superoxide (O₂⁻) Release

Objective: To measure the direct effect of AVE 0991 on the production of NO and O₂⁻ from endothelial cells.

Protocol:

- Cell Culture: Bovine aortic endothelial cells are cultured to confluence.[5]
- Nanosensor Placement: Selective electrochemical nanosensors for NO and O₂⁻ are positioned on the cell surface.[5]
- Stimulation: Cells are stimulated with AVE 0991 (e.g., 10 μM).[5]
- Real-time Measurement: The release of NO and O₂⁻ is measured directly and simultaneously.[5]
- Data Analysis: Peak concentrations and total released amounts are calculated from the sensor readings.[5]



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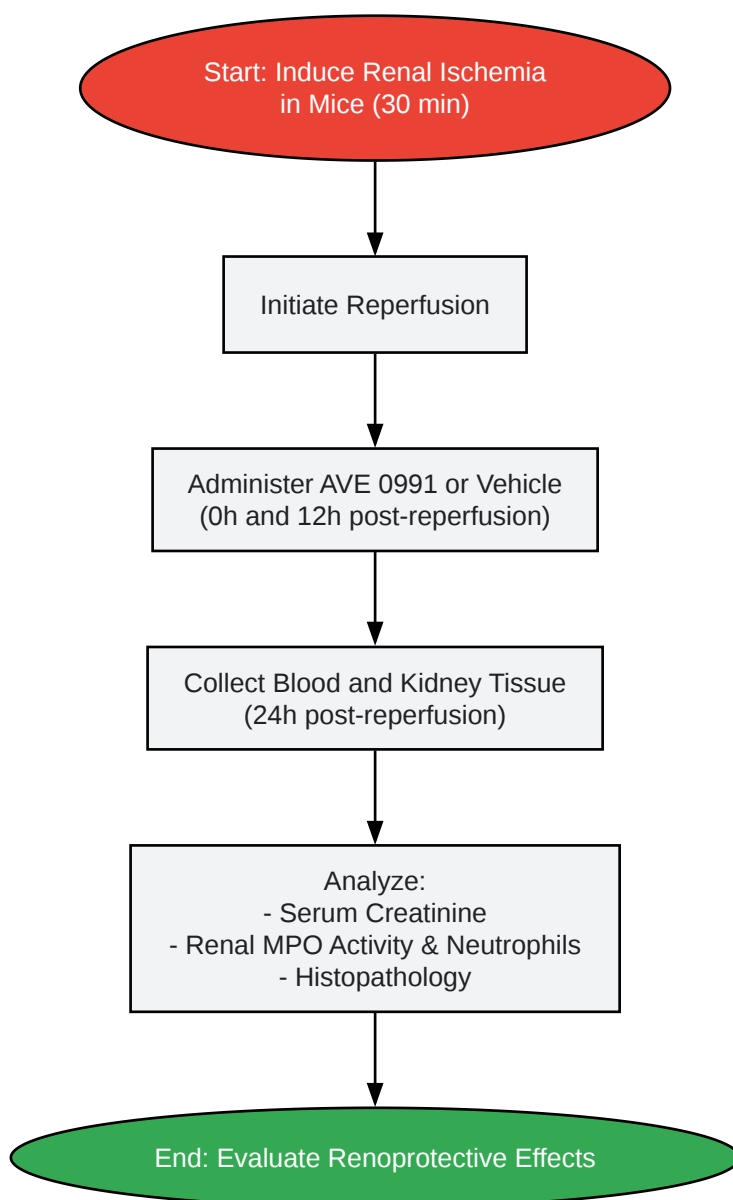
Caption: Workflow for NO and Superoxide Measurement.

In Vivo Model of Renal Ischemia/Reperfusion Injury

Objective: To evaluate the protective effects of AVE 0991 in a model of acute kidney injury.

Protocol:

- Animal Model: Wild-type mice are subjected to renal ischemia by clamping the renal artery for 30 minutes, followed by reperfusion.[9]
- Treatment: Mice are treated with a subcutaneous injection of AVE 0991 (e.g., 9.0 mg/kg) or vehicle immediately after ischemia and 12 hours after reperfusion.[9]
- Sample Collection: Blood and kidney tissue are collected 24 hours after reperfusion.[9]
- Analysis: Serum creatinine is measured to assess renal function. Myeloperoxidase (MPO) activity and neutrophil count in the kidney are determined to assess inflammation. Renal histopathology is evaluated.[9]



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Caption: Experimental Protocol for Renal Ischemia/Reperfusion Model.

Conclusion

AVE 0991 sodium salt represents a significant pharmacological tool for investigating the protective arm of the renin-angiotensin system. Its nature as a non-peptide agonist of the Mas receptor provides a valuable alternative to the native peptide Ang-(1-7), offering potential advantages in terms of stability and oral bioavailability. The data presented in this guide highlight its diverse therapeutic potential in cardiovascular, renal, inflammatory, and metabolic

diseases. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of AVE 0991 and explore its clinical applications.

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